molecular formula C17H17NO4 B10791048 N-formylnormorphine

N-formylnormorphine

Cat. No.: B10791048
M. Wt: 299.32 g/mol
InChI Key: LVAYTHPNGILWPF-KBQPJGBKSA-N
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Description

N-Formylnormorphine (compound 9) is a structural derivative of morphine (10) where the positively charged tertiary amine nitrogen in the piperidine ring is replaced with a neutral formyl group (Fig. 1, ). This modification eliminates the ability to form a salt bridge with the conserved Asp147 residue in transmembrane helix 3 (TMH3) of the μ-opioid receptor (MOR), a critical interaction for the activity of classical opioids like morphine and fentanyl derivatives .

Key properties of this compound include:

  • MOR Binding Affinity: Kiμ = 420 nM, ~290-fold weaker than morphine (Kiμ = 1.45 nM) .
  • Receptor Selectivity: Lacks MOR/KOR selectivity (Kiκ/Kiμ = 0.86), unlike morphine (Kiκ/Kiμ = 19) .

The loss of the positive charge reduces binding affinity by ~3.5 kcal/mol (ΔG), highlighting the importance of electrostatic interactions in opioid receptor engagement .

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-7,9-dihydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde

InChI

InChI=1S/C17H17NO4/c19-8-18-6-5-17-10-2-4-13(21)16(17)22-15-12(20)3-1-9(14(15)17)7-11(10)18/h1-4,8,10-11,13,16,20-21H,5-7H2/t10-,11+,13-,16-,17-/m0/s1

InChI Key

LVAYTHPNGILWPF-KBQPJGBKSA-N

Isomeric SMILES

C1CN([C@@H]2CC3=C4[C@@]15[C@H]2C=C[C@@H]([C@@H]5OC4=C(C=C3)O)O)C=O

Canonical SMILES

C1CN(C2CC3=C4C15C2C=CC(C5OC4=C(C=C3)O)O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key pharmacological parameters of N-formylnormorphine and related opioids:

Compound Kiμ (nM) Kiδ (nM) Kiκ (nM) MOR/KOR Selectivity (Kiκ/Kiμ) Functional Activity
This compound 420 17,700 363 0.86 MOR/KOR antagonist
Morphine 1.45 82.5 28.1 19 Full MOR agonist
Carfentanil 0.024 3.30 43 1790 Full MOR agonist
trans-c-Carfentanil (8b) 95.2 110 >5000 >53 MOR partial agonist
cis-c-Carfentanil (8a) >5000 >5000 >5000 - Inactive

Key Findings

Impact of Positive Charge Removal: this compound and carba-carfentanil analogs (e.g., 8b) demonstrate that eliminating the positively charged nitrogen reduces MOR binding affinity by 2–3 orders of magnitude . Unlike 8b (a MOR partial agonist), this compound is an antagonist, indicating divergent effects on intrinsic efficacy despite similar structural modifications .

Receptor Selectivity: this compound’s lack of MOR/KOR selectivity contrasts sharply with morphine’s 19-fold preference for MOR over KOR. This suggests that the charged nitrogen in morphine enhances MOR specificity . Carfentanil retains high MOR/DOR/KOR selectivity (Kiμ/Kiδ/Kiκ = 1/138/1790), whereas 8b loses DOR selectivity entirely (Kiμ/Kiδ = 1/1) .

Functional Implications: this compound’s antagonism contrasts with neutral compounds like herkinorin (a MOR agonist lacking a positive charge), which adopts a distinct receptor-binding mode . In carba-carfentanil analogs, equatorial vs. axial positioning of substituents (e.g., phenylethyl group in 8b vs. 8a) dictates partial agonism vs. inactivity .

Molecular Mechanisms

  • Salt Bridge Disruption: The Asp147 residue in MOR cannot form a salt bridge with this compound, reducing binding stability .
  • Alternative Interactions : In 8b , hydrophobic interactions and hydrogen bonding compensate for the missing charge, enabling partial agonism .

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